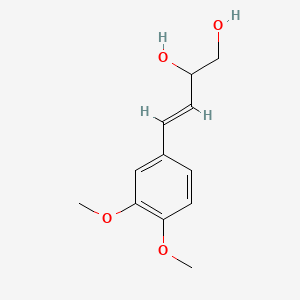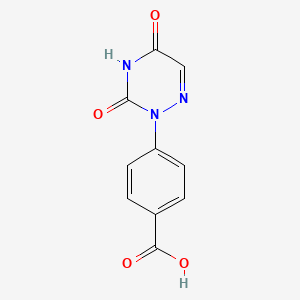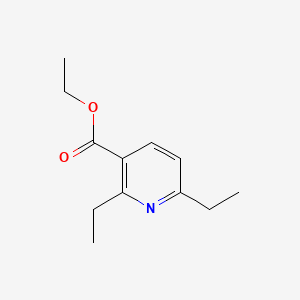
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is an organic compound belonging to the class of nicotinic acid esters It is characterized by the presence of two ethyl groups attached to the 2nd and 6th positions of the nicotinic acid ring, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester typically involves the esterification of 2,6-Diethyl-nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,6-Diethyl-nicotinic acid+EthanolAcid Catalyst2,6-Diethyl-nicotinic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,6-Diethyl-nicotinic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2,6-Diethyl-nicotinic acid and ethanol.
Reduction: 2,6-Diethyl-nicotinic alcohol.
Substitution: Depending on the nucleophile used, various substituted nicotinic acid derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its parent compound, nicotinic acid, which is known for its lipid-lowering properties.
Industry: Utilized in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, similar compounds have been shown to modulate lipid metabolism and exhibit anti-inflammatory properties. The ester may also act as a prodrug, releasing the active nicotinic acid upon hydrolysis in vivo.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid methyl ester: Similar ester derivative with a methyl group instead of an ethyl group.
2,6-Dichloroisonicotinic acid: A structurally related compound with chlorine substituents instead of ethyl groups.
Isonicotinic acid ethyl ester: Another ester derivative with a different substitution pattern on the nicotinic acid ring.
Uniqueness
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is unique due to the presence of two ethyl groups at the 2nd and 6th positions, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This unique substitution pattern can influence the compound’s reactivity, solubility, and potential biological activity.
Eigenschaften
CAS-Nummer |
100369-97-9 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.273 |
IUPAC-Name |
ethyl 2,6-diethylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-9-7-8-10(11(5-2)13-9)12(14)15-6-3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
SWOYOZZCDIIDSZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(C=C1)C(=O)OCC)CC |
Synonyme |
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



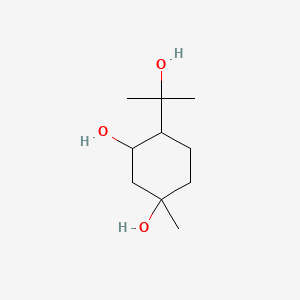


![1,4-Benzenedicarboxylic acid,bis[2-(ethenylox)ethyl]ester](/img/structure/B599921.png)
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)
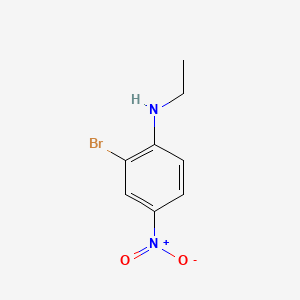
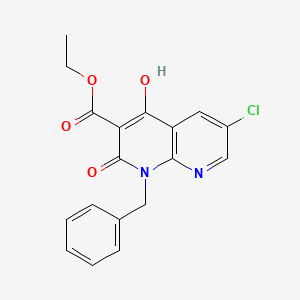
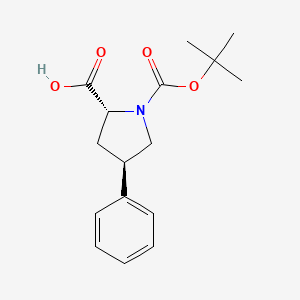
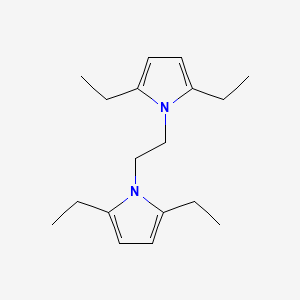
![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
